9,9-Bis(4-hydroxyphenyl)fluorene
Overview
Description
9,9-Bis(4-hydroxyphenyl)fluorene is a member of the class of fluorenes. It is a 9H-fluorene in which both of the hydrogens at position 9 have been replaced by p-hydroxyphenyl groups. It has a role as an anti-estrogen .
Synthesis Analysis
The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been achieved through the condensation reaction of 9-fluorenone and phenol. This reaction was catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .Molecular Structure Analysis
9,9-Bis(4-hydroxyphenyl)fluorene is a compound with a cardo-ring structure. It is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene is the condensation of 9-fluorenone and phenol. This reaction is catalyzed by BFILs, which are designed to contain both sulfonic acid and sulfhydryl groups for acid-thiol synergistic catalysis .Physical And Chemical Properties Analysis
9,9-Bis(4-hydroxyphenyl)fluorene is a white to almost white powder or crystal. It is insoluble in water but soluble in chloroform and methanol. It has a melting point of 224-226 °C .Scientific Research Applications
Synthesis and Characterisation
- Synthesis Techniques : BHPF can be synthesized with high purity using cationic ion-exchange resin as the catalyst, showing potential applications as a monomer or modifier for heat-resistant adhesives and high-performance polymers (Liu et al., 2008).
Applications in Polymer Science
- Functional Materials : BHPF is used in epoxy resin and polycarbonate resin, enhancing their thermal stabilities. It also finds applications in the fields of photosensitive and OLED materials (Wang Ji-ping, 2011).
- Bismaleimide Monomers : Novel BMI monomers based on BHPF show good solubility and thermal stability, suggesting their use in high-performance resin systems (Zhang et al., 2014).
- Aromatic Polyamides and Polyimides : BHPF derivatives are used in creating aromatic polyamides and polyimides, which are notable for their high thermal stability and good solubility in organic solvents, making them suitable for high-performance films and coatings (Hsiao et al., 1999).
Advanced Material Applications
- Fluorene-based Poly(ether imide)s : BHPF is utilized in creating fluorene-based poly(ether imide)s with high glass transition temperatures and thermal stability, indicating their use in high-performance materials (Hsiao & Li, 1999).
- Proton Exchange Membranes : BHPF-based sulfonated poly(ether sulfone)s have been developed for fuel cell applications, offering high proton conductivity and thermal stability (Wang et al., 2012).
Photoluminescent Properties
- Photoluminescent Applications : Novel fluorene derivatives of BHPF exhibit significant photoluminescent properties, making them useful as fluorescent probes in various applications (Feng et al., 2005).
Gas Transport Properties
- Gas Transport Membranes : BHPF derivatives have been explored for creating membranes with enhanced gas permeability, suggesting potential use in gas separation technologies (Lu et al., 2017).
Electronics and Optics
- Optical Resin Material : Bisphenol fluorene acrylate derived from BHPF plays a crucial role in the synthesis of optical resin materials, important for various electronics and optics applications (Chen Xin, 2012).
Fuel Cell Applications
- Sulfonated Block Copolymers : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups synthesized from BHPF demonstrate promising properties for fuel-cell applications (Bae et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPGFJLYRKYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037731 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-hydroxyphenyl)fluorene | |
CAS RN |
3236-71-3 | |
Record name | 9,9′-Bis(4-hydroxyphenyl)fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3236-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-bis(4-hydroxyphenyl)fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,9-Bis(4-hydroxyphenyl)fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.